1-Methyl-4-piperidyl acetate

Description

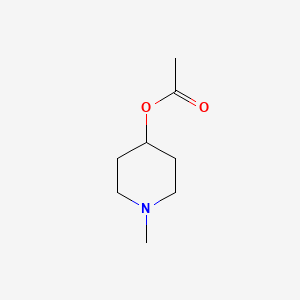

1-Methyl-4-piperidyl acetate (CAS 6659-34-3) is a piperidine derivative with a methyl group at the 1-position and an acetate ester at the 4-position of the piperidine ring. It has been studied extensively as a hypolipidemic agent, demonstrating efficacy in reducing cholesterol and triglyceride levels in rodent models . Its mechanism involves induction of liver microsomal enzymes, leading to enhanced steroid and drug metabolism . The compound is commercially available for research purposes, with purity levels ranging from 95% to 97% and varying supplier-specific pricing .

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPYOAUYOSFJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216754 | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-34-3, 253308-68-8, 1196157-88-6 | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MP4a C-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253308688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MP4A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJO800UK0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Diagnostic Imaging in Dementia

One of the primary applications of 1-Methyl-4-piperidyl acetate is in positron emission tomography (PET) for assessing acetylcholinesterase (AChE) activity in the brain. This application is crucial for differentiating between various forms of dementia, particularly Alzheimer's disease (AD) and dementia with Lewy bodies (DLB).

- Study Findings : Research demonstrates that MP4A can effectively differentiate between DLB and AD by measuring regional AChE activity. In a study involving 14 DLB patients and 25 AD patients, significant reductions in AChE activity were observed compared to healthy controls, suggesting that MP4A PET imaging can provide critical diagnostic information .

- Clinical Relevance : The ability to distinguish between DLB and AD is vital for appropriate treatment strategies. Accurate diagnosis can lead to better patient management and tailored therapeutic approaches.

Assessment of Butyrylcholinesterase Activity

Another important application of related compounds, such as N-[^11C]-methyl-4-piperidinyl n-butyrate (MP4B), involves the assessment of butyrylcholinesterase (BuChE) activity using PET imaging.

- Research Insights : Studies have shown that MP4B is a promising radiopharmaceutical for quantifying BuChE activity in vivo, which can be particularly useful in evaluating cholinergic dysfunction associated with neurodegenerative diseases .

- Methodology : The biodistribution and metabolism of MP4B were evaluated in healthy volunteers and patients with AD, providing insights into its potential use as a diagnostic tool .

Hypolipidemic Agent

MP4A has been investigated for its potential as a hypolipidemic agent. Laboratory studies have demonstrated its efficacy in lowering cholesterol levels and managing hyperlipidemia.

- Mechanism of Action : The compound acts by inhibiting cholesterol biosynthesis and promoting lipid metabolism, making it a candidate for treating conditions related to high cholesterol .

- Experimental Evidence : In animal studies, 1-methyl-4-piperidyl bis(p-chlorophenoxy) acetate showed significant effects on lipid profiles, indicating its potential utility in managing dyslipidemia .

Summary of Findings

The following table summarizes key applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Profiles

The pharmacological activity of piperidine derivatives is highly sensitive to substitutions on the piperidine ring and ester groups. Below is a comparative analysis of key analogs:

Key Observations:

- Hypolipidemic vs. Anticholinergic Activity : The acetate group in this compound is critical for hypolipidemic effects, while bulkier esters like benzilate or diphenylacetate shift activity toward anticholinergic or receptor antagonism .

- Receptor Specificity : PEPAP's phenethyl and phenyl substitutions confer affinity for opioid receptors, distinct from the liver-targeted effects of the parent compound .

Physicochemical Properties

- LogP and Solubility: this compound has a calculated logP of ~2.7, indicating moderate lipophilicity . The fluorobenzyl derivative (C₁₆H₂₁FNO₂) has higher logP (~3.5) due to the aromatic fluorine substitution, enhancing blood-brain barrier penetration . PEPAP’s logP is ~4.2, reflecting its strong hydrophobic character .

Molecular Weight :

Clinical and Preclinical Data

- This compound :

- 1-Methyl-4-piperidyl benzilate :

- 4-DAMP methiodide :

- Potent M3 muscarinic receptor antagonist (IC₅₀ = 1.2 nM), used in studies of smooth muscle contraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.